Ochratoxin C
Description
Ochratoxin C (OTC) is a mycotoxin within the ochratoxin family, primarily produced by Aspergillus and Penicillium species during food spoilage . Structurally, OTC is the ethyl ester derivative of ochratoxin A (OTA), where the chlorine atom in OTA is replaced by an ethyl group, rendering it the most non-polar and neutral member of the ochratoxin group . While OTA is the most prevalent and studied ochratoxin, OTC occurs as a minor component in natural contaminations, often co-produced with OTA and ochratoxin B (OTB) under specific environmental conditions . Despite its lower abundance, OTC poses unique hazards due to its structural and physicochemical differences, which influence its bioavailability, toxicity, and detection challenges .
Properties
IUPAC Name |
ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO6/c1-3-29-21(27)17(10-13-7-5-4-6-8-13)24-20(26)15-11-16(23)14-9-12(2)30-22(28)18(14)19(15)25/h4-8,11-12,17,25H,3,9-10H2,1-2H3,(H,24,26)/t12-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZZWRPHVVDAPT-PXAZEXFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C3C[C@H](OC(=O)C3=C2O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964097 | |
| Record name | Ochratoxin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Amorphous solid | |
CAS No. |
4865-85-4 | |
| Record name | Ochratoxin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4865-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ochratoxin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004865854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ochratoxin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCHRATOXIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DY21HW450 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OCHRATOXIN C | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3439 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action
Target of Action
Ochratoxin C (OTC) is a secondary metabolite produced by certain Aspergillus and Penicillium species.
Mode of Action
It’s believed to inhibit protein synthesis and energy production, induce oxidative stress, DNA adduct formation, as well as apoptosis/necrosis and cell cycle arrest. It’s also known to block the translation process by competitive inhibition of the phenylalanine t-RNA synthetases in eukaryotic cells.
Biochemical Pathways
It impairs mitochondrial respiration and oxidative phosphorylation through impairment of the mitochondrial membrane and by inhibition of succinate-supported electron transfer activities of the respiratory chain. It also induces oxidative stress and disrupts intracellular signal transduction at nanomolar concentrations.
Pharmacokinetics
For ochratoxin a, it’s known that it’s absorbed from the stomach and the jejunum without known specific transport mechanisms. In a study on lactating sows, the peak plasma concentrations of OTA were observed at 9 hours following administration, and the terminal elimination half-life was recorded at 78.47 hours.
Biochemical Analysis
Biochemical Properties
Ochratoxin C plays a significant role in biochemical reactions, particularly in the inhibition of protein synthesis. It interacts with several enzymes and proteins, including carboxypeptidase A and Y, which are involved in the degradation of ochratoxins . The interaction between this compound and these enzymes involves binding to the active site, leading to inhibition of their catalytic activity. Additionally, this compound has been shown to interact with albumin, which affects its distribution and toxicity in the body .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . This compound also affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and apoptosis . Furthermore, this compound influences gene expression by altering the transcription of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes such as carboxypeptidase A and Y, leading to their inhibition . This inhibition disrupts protein synthesis and other cellular processes. Additionally, this compound induces oxidative stress by generating ROS, which can damage cellular components and alter gene expression . The compound also affects the expression of genes involved in stress responses and metabolism, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its toxicity . Long-term exposure to this compound has been associated with chronic effects on cellular function, including persistent oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to cause mild oxidative stress and minor alterations in cellular function . At higher doses, this compound can induce severe toxicity, including kidney and liver damage, immunosuppression, and carcinogenic effects . Threshold effects have been observed, where certain dosages lead to significant toxic effects, while lower dosages may have minimal impact .
Metabolic Pathways
This compound is involved in several metabolic pathways, including hydroxylation, dechlorination, and conjugation . These pathways are mediated by enzymes such as cytochrome P450, which play a role in the detoxification and elimination of this compound from the body . The metabolic pathways of this compound can influence its toxicity and persistence in the body, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to interact with organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and excretion . The distribution of this compound within the body can affect its localization and accumulation in specific tissues, influencing its toxicity and overall impact on health .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . This localization can affect its interactions with biomolecules and its ability to induce cellular damage. Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its activity and toxicity .
Biological Activity
Ochratoxin C (OTC) is a mycotoxin that belongs to the ochratoxin family, which includes more well-known members like Ochratoxin A (OTA) and Ochratoxin B (OTB). While OTA has been extensively studied due to its significant toxicity and carcinogenic potential, OTC has garnered less attention, despite its structural similarities and potential biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its toxicological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is the ethyl ester of Ochratoxin A and shares a similar structure with other ochratoxins. It is produced by certain species of fungi, particularly those belonging to the genera Aspergillus and Penicillium. The chemical structure of OTC includes an isocoumarin moiety, which is crucial for its biological activity.
| Ochratoxin | Chemical Structure | Toxicity Level |
|---|---|---|
| Ochratoxin A | OTA Structure | Most toxic |
| Ochratoxin B | OTB Structure | Less toxic |
| This compound | OTC Structure | Moderate toxicity |
Mechanisms of Toxicity
The biological activity of this compound is primarily linked to its ability to induce oxidative stress and disrupt cellular functions. Research indicates that OTC may affect various organ systems, particularly the kidneys and liver. The following mechanisms have been identified:
- Oxidative Stress : OTC generates reactive oxygen species (ROS), leading to oxidative damage in cells.
- Immunotoxicity : Similar to OTA, OTC has been shown to suppress immune function by affecting lymphocyte proliferation and cytokine production.
- Nephrotoxicity : Experimental studies have demonstrated that OTC can cause renal damage, characterized by structural changes in kidney tissues.
Case Studies and Research Findings
- Nephrotoxicity in Animal Models : A study conducted on pigs exposed to ochratoxins revealed significant renal impairment characterized by tubular atrophy and interstitial fibrosis. The dose-dependent effects indicated that even moderate exposure could lead to severe kidney damage .
- Association with Hepatocellular Carcinoma (HCC) : While most studies focus on OTA, there is emerging evidence suggesting a potential link between ochratoxins and liver cancer. A case-control study found elevated levels of OTA in HCC patients, prompting further investigation into related compounds like OTC .
- Immunosuppressive Effects : Research indicates that both OTA and OTC can impair immune responses in various animal models. This immunotoxicity may contribute to increased susceptibility to infections and other diseases .
Comparative Toxicity
While OTA is recognized as a potent carcinogen classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC), the toxicity profile of OTC remains less clear. Preliminary studies suggest that OTC may be less toxic than OTA but still poses health risks under certain conditions.
| Ochratoxin | Carcinogenic Potential | Major Health Effects |
|---|---|---|
| Ochratoxin A | Group 2B | Kidney damage, cancer |
| Ochratoxin B | Not classified | Mild toxicity |
| This compound | Not well-studied | Possible nephrotoxicity |
Scientific Research Applications
Toxicological Studies
Nephrotoxicity Research
Ochratoxin C has been studied for its nephrotoxic effects, similar to its more well-known counterpart, Ochratoxin A. Research indicates that this compound can induce kidney damage in experimental models, providing insights into its potential role in renal diseases. For instance, studies have shown that both Ochratoxin A and C exhibit similar binding affinities to human serum albumin, suggesting a comparable mechanism of action in nephrotoxicity .
Carcinogenic Potential
The carcinogenic properties of this compound are also under investigation. While most studies focus on Ochratoxin A, preliminary data suggest that this compound may share similar carcinogenic pathways. Experimental studies have demonstrated that exposure to ochratoxins can lead to tumor formation in animal models, indicating a need for further research into the specific effects of this compound .
Food Safety Applications
Detection Methods
The detection of this compound in food products is crucial for food safety. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assays (ELISA) are employed to quantify mycotoxins in various food matrices. These methods have been adapted to specifically target this compound alongside other ochratoxins, ensuring comprehensive monitoring of food safety .
Mitigation Strategies
Research has explored various strategies to mitigate the effects of ochratoxins in food products. For example, essential oils from plants such as Laurus nobilis have shown effectiveness in inhibiting fungal growth and reducing ochratoxin production. These findings highlight the potential for natural compounds to serve as biocontrol agents against ochratoxigenic fungi .
Pharmacological Research
Potential Therapeutic Uses
Emerging studies suggest that understanding the metabolic pathways of this compound could lead to therapeutic applications. As an active metabolite of Ochratoxin A, research into its pharmacokinetics and interactions with human proteins may reveal novel approaches for treating ochratoxin-related toxicity or enhancing detoxification processes .
Table 1: Summary of Key Studies on this compound
Case Study: Nephrotoxicity Assessment
A study conducted on the nephrotoxic effects of ochratoxins involved administering varying doses of both Ochratoxin A and C to rodent models. Results indicated that both toxins led to significant kidney damage, with histopathological examinations revealing tubular degeneration and interstitial fibrosis. This study underscores the importance of assessing the toxicological profiles of both compounds in understanding their health impacts.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Property | Ochratoxin A (OTA) | Ochratoxin B (OTB) | Ochratoxin C (OTC) |
|---|---|---|---|
| Chlorine Atom | Yes | No | No |
| Functional Group | Carboxylic Acid | Carboxylic Acid | Ethyl Ester |
| Polarity | High | Moderate | Low (Non-polar) |
| Molecular Weight (Da) | 403.8 | 369.8 | 431.9 |
| Natural Abundance | High | Low | Very Low |
| Primary Source | A. ochraceus | A. carbonarius | A. ochraceus |
Toxicological Comparison
Acute and Chronic Toxicity
- OTA: Classified as a Group 2B carcinogen (IARC) due to nephrotoxic, immunotoxic, and teratogenic effects .
- OTC: Limited studies suggest nephrotoxicity and teratogenicity comparable to OTA but with lower potency .
- OTB: Less toxic than OTA, as the absence of chlorine reduces DNA adduct formation and carcinogenicity .
Mechanism of Action
Table 2: Cross-Reactivity and Toxicity Parameters
| Parameter | OTA | OTB | OTC |
|---|---|---|---|
| IC50 (ng/mL) | 75 | 18,750 | 173 |
| Cross-Reactivity (%) | 100 | 0.4 | 43.3 |
| LD50 (Rodents, mg/kg) | 20–30 | >50 | ~40 |
Production and Environmental Occurrence
- Optimal Conditions : OTA and OTC production is favored at 24–37°C, pH 6–7, and water activity >0.8 .
- Strain Variability : Aspergillus ochraceus predominantly produces OTC, while A. carbonarius favors OTA .
- Food Matrices : OTC is rarely detected in cereals or wine, likely due to instability or analytical challenges .
Analytical Challenges and Detection Methods
- Immunoassays: Antibodies for OTA show 43.3% cross-reactivity with OTC, complicating accurate quantification .
- Chromatography : LC-MS/MS is preferred for distinguishing OTC from OTA/OTB due to differences in retention times .
- Extraction Efficiency: Non-polar solvents may underrepresent OTC in multi-toxin analyses .
Q & A
Basic Research Questions
Q. What are the standard methodologies for detecting and quantifying Ochratoxin C in complex matrices like food or biological samples?
- Methodological Answer : this compound detection typically employs chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) due to its structural similarity to Ochratoxin A. Sample preparation involves immunoaffinity column cleanup or liquid-liquid extraction to reduce matrix interference. Validation requires spiked recovery experiments and calibration curves to ensure precision (RSD <15%) and accuracy (recovery 70–120%) . For novel matrices, preliminary studies should optimize extraction solvents (e.g., acetonitrile-water mixtures) and pH conditions to enhance analyte stability .
Q. How does the metabolic pathway of this compound differ from Ochratoxin A in mammalian systems?
- Methodological Answer : Comparative metabolism studies using in vitro hepatocyte models or in vivo rodent assays are essential. This compound is enzymatically hydrolyzed to Ochratoxin A via carboxypeptidase activity, which can be quantified using isotopic labeling (e.g., -Ochratoxin C) and LC-MS/MS to track conversion rates. Control groups must account for endogenous enzyme variability by standardizing liver homogenate preparation protocols . Parallel studies should measure renal clearance rates to assess differential toxicity profiles .
Advanced Research Questions
Q. What experimental designs address contradictions in reported cytotoxicity thresholds for this compound across cell lines?
- Methodological Answer : Discrepancies often arise from differences in exposure duration, cell culture media composition, and metabolic activation. A meta-analysis approach is recommended:
Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 or HepG2) across studies, with controlled media (e.g., fetal bovine serum concentration ≤10%) and exposure times (24–72 hrs).
Dose-Response Modeling : Apply Hill equation fits to IC₅₀ data, accounting for batch-to-batch variability via ANOVA.
Mechanistic Follow-Up : Use siRNA knockdowns to isolate pathways (e.g., oxidative stress vs. DNA adduct formation) contributing to cytotoxicity .
Q. How can researchers resolve conflicting data on this compound’s role in nephropathy compared to Ochratoxin A?
- Methodological Answer : Longitudinal in vivo studies with isoform-specific biomarkers are critical:
- Animal Models : Use CRISPR-edited rats lacking Ochratoxin A-specific transporters (e.g., OAT1/OAT3) to isolate this compound’s effects.
- Biomarker Profiling : Quantify kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL) in urine via ELISA.
- Histopathological Correlation : Apply immunohistochemistry to assess renal tubular damage, scoring lesions using the Remuzzi scale. Contradictory data may arise from interspecies differences; thus, cross-validation with human proximal tubule cell models is advised .
Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Semi-synthetic modification of Ochratoxin A via esterification or amidation requires:
- Regioselective Catalysis : Use immobilized lipases (e.g., Candida antarctica Lipase B) in anhydrous solvents to target specific hydroxyl groups.
- Purity Validation : Characterize analogs via / NMR and High-Resolution Mass Spectrometry (HRMS), ensuring >95% purity by HPLC.
- Biological Screening : Test analogs in parallel with parent compounds using standardized cytotoxicity assays (e.g., MTT) and molecular docking simulations to predict binding affinities for targets like phenylalanyl-tRNA synthetase .
Methodological Considerations
- Literature Gaps : Prioritize studies that integrate multi-omics data (e.g., transcriptomics and metabolomics) to elucidate this compound’s subcellular targets .
- Reproducibility : Adhere to FAIR data principles by depositing raw spectra, chromatograms, and statistical scripts in public repositories (e.g., Zenodo) .
- Ethical Compliance : For in vivo work, follow ARRIVE guidelines and obtain institutional animal care committee approval .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
